Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
Overview
Description
Scientific Research Applications
Synthetic Chemistry Applications :
- This compound is used in the efficient synthesis of heterobifunctional coupling agents, critical for chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).
- It's involved in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, serving as a scaffold for highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives (Ruano et al., 2005).
Crystallography and Structural Analysis :
- The compound has been studied for its hydrogen-bonded supramolecular structures in dimensions ranging from one to three, contributing to the understanding of molecular architecture (Portilla et al., 2007).
Development of Novel Pharmacological Compounds :
- It's used in the synthesis of novel hybrid anticonvulsants, combining fragments of known antiepileptic drugs (Kamiński et al., 2015).
- The compound is involved in the synthesis of carbon-11-labeled CK1 inhibitors, potential PET radiotracers for imaging in Alzheimer's disease (Gao et al., 2018).
Exploration in Heterocyclic Chemistry :
- It is utilized in the synthesis of substituted pyrroles, 3-amino-2H-pyran-2-ones, and other heterocyclic compounds, highlighting its versatility in organic synthesis (Toplak et al., 1999).
Safety And Hazards
properties
IUPAC Name |
methyl 4-[3-(cyclopropylmethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-22-16(21)11-4-6-12(7-5-11)18-14(19)8-13(15(18)20)17-9-10-2-3-10/h4-7,10,13,17H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTJJRSMGOUDGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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